Computational Binding Energy to HMG-CoA Reductase: Brutieridin/Melitidin vs. Simvastatin
In a density functional theory (DFT) study, the B3LYP-level binding energy of the brutieridin/melitidin–HMGR complex in a protein-like medium was computed to be 90.8 kcal/mol, which was comparable to the 101.1 kcal/mol obtained for the clinical statin simvastatin in the same model [1]. This difference of approximately 10.3 kcal/mol places brutieridin/melitidin within the same thermodynamic regime as the established drug, supporting its classification as a competent HMGR ligand.
| Evidence Dimension | Binding energy (B3LYP, protein-like medium) to human HMG-CoA reductase active-site cluster |
|---|---|
| Target Compound Data | 90.8 kcal/mol (brutieridin/melitidin–HMGR complex) |
| Comparator Or Baseline | Simvastatin–HMGR complex: 101.1 kcal/mol |
| Quantified Difference | Δ = −10.3 kcal/mol (brutieridin/melitidin ∼10% less negative than simvastatin) |
| Conditions | Density functional theory (B3LYP) with protein-like dielectric medium; HMGR active-site cluster model derived from PDB 1HW9; geometry optimization at B3LYP/6-31G(d) level |
Why This Matters
Procurement for lipid-lowering mechanism studies can consider brutieridin as a natural-product ligand with computationally validated HMGR binding energy within 10% of simvastatin, offering a distinct chemotype for further optimization.
- [1] Leopoldini, M., Malaj, N., Toscano, M., Sindona, G., & Russo, N. (2010). On the Inhibitor Effects of Bergamot Juice Flavonoids Binding to the 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) Enzyme. Journal of Agricultural and Food Chemistry, 58(19), 10768–10773. DOI: 10.1021/jf102576j View Source
